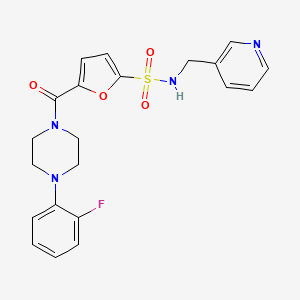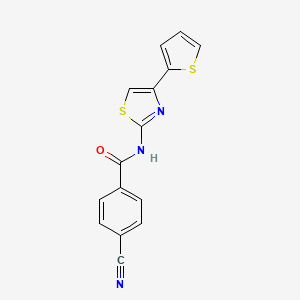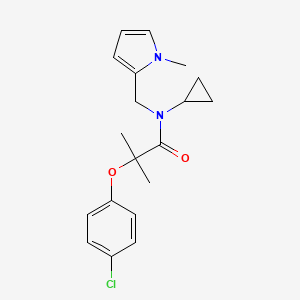
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a benzofuran ring. The 1,2,4-triazole ring is a type of azole, a class of five-membered nitrogen-containing heterocycles. Azetidine is a saturated heterocycle, containing three carbon atoms and one nitrogen atom. Benzofuran is a polycyclic aromatic compound, consisting of a fused benzene and furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, azetidine ring, and benzofuran ring would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, 1,2,4-triazoles can participate in nucleophilic substitution reactions, and azetidines can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,4-triazole ring could potentially increase the compound’s stability and resistance to metabolism if it were to be used as a drug .Applications De Recherche Scientifique
Antimicrobial Activity
A study focused on synthesizing a series of novel benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity. These compounds were synthesized using a click chemistry approach, emphasizing the potential of triazole and benzofuran derivatives in developing new antimicrobials (Sunitha et al., 2017).
Catalyst- and Solvent-Free Synthesis
Research on the regioselective synthesis of triazole derivatives under catalyst- and solvent-free conditions highlighted the efficiency of microwave-assisted techniques. This approach not only simplifies the synthesis process but also contributes to the development of environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).
Novel Synthesis Methods
A novel stereoselective synthesis method for oxazolidinones from chiral aziridines was described, indicating the potential for synthesizing complex molecules from simpler structures. This method underscores the significance of chiral compounds in drug development and chemical synthesis (Park et al., 2003).
Antifungal and Antibacterial Evaluation
A study on the synthesis of bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazines revealed their potent antimicrobial properties. These compounds were evaluated against various bacterial and fungal strains, showcasing the role of triazole and thiadiazine derivatives in developing new antimicrobial agents (Reddy et al., 2011).
Imaging Agents for Parkinson's Disease
Research on the synthesis of HG-10-102-01 as a PET imaging agent for LRRK2 enzyme in Parkinson's disease demonstrates the application of chemical synthesis in medical diagnostics. This work highlights the importance of chemical compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antiviral, and anticancer properties . They can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and leading to the compound’s observed biological effects.
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can include changes in cellular processes such as cell proliferation, apoptosis, and immune response.
Pharmacokinetics
These moieties are known to improve the bioavailability of compounds, potentially enhancing the compound’s absorption and distribution within the body .
Result of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, potentially leading to various molecular and cellular effects . These effects can include changes in cellular processes such as cell proliferation, apoptosis, and immune response.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-22-13-4-2-3-12-5-14(23-15(12)13)16(21)19-6-11(7-19)8-20-10-17-9-18-20/h2-5,9-11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPUBYKQPFWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-yl]propanamide](/img/structure/B2921356.png)
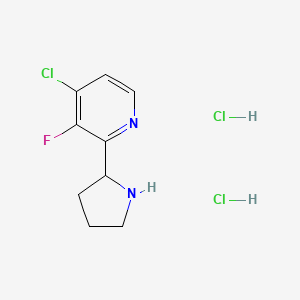
![Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2921360.png)

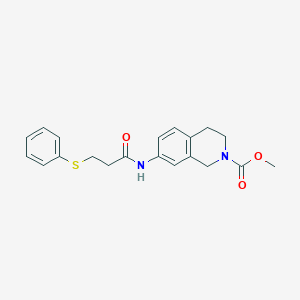
![[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2921364.png)
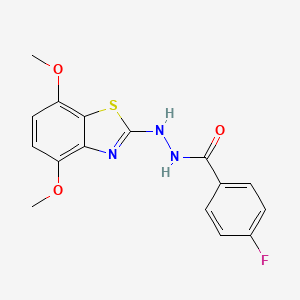
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate](/img/structure/B2921369.png)
![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)
![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)
